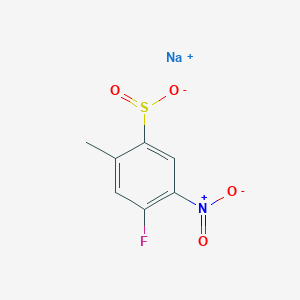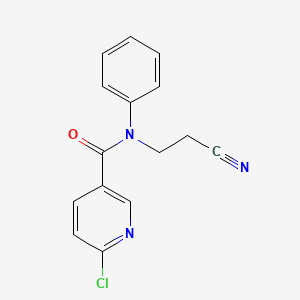
3-(Thian-4-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thian-4-yl)prop-2-ynoic acid is an organic compound with the molecular formula C₈H₁₀O₂S It is a derivative of propynoic acid, featuring a thian-4-yl group attached to the prop-2-ynoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-4-yl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of thian-4-yl derivatives and propynoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thian-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thian-4-ylpropanoic acid derivatives.
Substitution: The thian-4-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium or platinum catalysts are often employed in hydrogenation reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thian-4-ylpropanoic acid derivatives.
Substitution Products: Various substituted thian-4-yl derivatives.
Aplicaciones Científicas De Investigación
3-(Thian-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Thian-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but with a thiophen-2-yl group instead of thian-4-yl.
Propiolic acid: The simplest acetylenic carboxylic acid, lacking the thian-4-yl group.
Uniqueness
3-(Thian-4-yl)prop-2-ynoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C8H10O2S |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
3-(thian-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H10O2S/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,3-6H2,(H,9,10) |
Clave InChI |
JEEHYMHXQDLHMG-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)

amine](/img/structure/B13169010.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)









